1,3-Dimethoxy-2,5-dimethylbenzene
Overview
Description
1,3-Dimethoxy-2,5-dimethylbenzene is a useful research compound. Its molecular formula is C10H14O2 and its molecular weight is 166.22 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
Bromination and Conversion into Sulfur-functionalised Benzoquinones : The bromination of 1,4-dimethoxy-2,3-dimethylbenzene, closely related to 1,3-dimethoxy-2,5-dimethylbenzene, has been studied under various conditions, resulting in several bromination products. One significant outcome is the creation of sulfur-containing quinone derivatives (Aitken et al., 2016).
Structural Analysis and Crystallography : Research on 1-chloro-3,6-dimethoxy-2,5-dimethylbenzene has provided insights into its molecular structure, including orientations of methoxy groups and bond angles, which are crucial for understanding its chemical behavior (Wiedenfeld et al., 2004).
Reactivity in Nucleophilic Substitution : The reactivity of compounds like 3,6-dimethoxy-3,6-dimethylcyclohexa-1,4-diene, which can be derived from compounds similar to this compound, has been explored. This research is significant for understanding the mechanisms of nucleophilic substitution in xylene derivatives (Alonso et al., 1990).
Decomposition Studies : The decomposition pathways of radical cations derived from 1,4-dimethoxybenzene and 1,4-dimethoxy-2,5-dimethylbenzene have been studied, revealing important insights into their chemical stability and reactivity (Nishinaga et al., 1974).
Electrochemical Functionalization : The anodic oxidation of derivatives, such as 1,3-diisopropylbenzene, leading to dimethoxy-functionalized products, demonstrates the potential for electrochemical modification of similar compounds (Bohn et al., 2010).
Theoretical Studies on Derivatives : Quantum-chemical calculations on derivatives of trans-stilbene, including those substituted by methoxy side groups, provide theoretical insights into the torsion potentials and molecular behavior of similar compounds (Lhost & Brédas, 1992).
Biological and Environmental Applications
Microbial Mineralization : Research on the microbial mineralization of aromatic hydrocarbons like 1,3-dimethylbenzene (m-xylene) under anoxic conditions reveals the potential biodegradation pathways that could also apply to similar compounds (Zeyer et al., 1986).
Bacterial Degradation : Studies on bacteria capable of degrading 1,2-dimethylbenzene, with insights into the enzymes and metabolic pathways involved, are relevant for understanding how similar compounds might be biologically processed (Schraa et al., 2004).
Properties
IUPAC Name |
1,3-dimethoxy-2,5-dimethylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2/c1-7-5-9(11-3)8(2)10(6-7)12-4/h5-6H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIUXLBFXMAOOQJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)OC)C)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40335368 | |
Record name | 1,3-dimethoxy-2,5-dimethylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40335368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21390-25-0 | |
Record name | 1,3-dimethoxy-2,5-dimethylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40335368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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